One of the most significant applications of SbF₅ lies in its exceptional strength as a Lewis acid. It readily accepts electron pairs from other molecules, making it a powerful superacid. This characteristic allows SbF₅ to:
Due to its high affinity for fluorine, SbF₅ acts as a potent fluorinating agent. This property finds applications in:
SbF₅ serves as a valuable starting material for the synthesis of various other antimony compounds with specific applications. These compounds find use in:
Antimony pentafluoride is a colorless, viscous liquid known for its strong Lewis acidity. It is a key component of fluoroantimonic acid, the strongest known superacid. The compound exhibits a trigonal bipyramidal structure in the gas phase and forms polymers in the liquid state, characterized by octahedral coordination around antimony atoms. Its ability to react with nearly all known compounds makes it a subject of interest in various chemical fields .
Antimony pentafluoride poses significant safety hazards due to its corrosive and toxic nature.
Antimony pentafluoride is highly toxic and corrosive. It can cause severe burns upon contact with skin or eyes and may lead to respiratory issues if inhaled. Acute exposure can result in serious health effects such as vomiting, bloody stools, and even cardiac arrest . Due to its hazardous nature, handling requires strict safety precautions.
The primary applications of antimony pentafluoride include:
Antimony pentafluoride shares similarities with other halogenated compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Lewis Acidity | Unique Characteristics |
---|---|---|---|
Phosphorus Pentafluoride | Moderate | Monomeric structure; less reactive than SbF5 | |
Arsenic Pentafluoride | Moderate | Monomeric; less acidic than antimony pentafluoride | |
Bismuth Pentafluoride | High | Forms polymers; more stable than SbF5 |
Antimony pentafluoride stands out due to its exceptional Lewis acidity and reactivity compared to these related compounds. Its ability to form stable anions like hexafluoroantimonate further distinguishes it within this group .
Antimony pentafluoride exists as a colorless, oily liquid under standard conditions [1] [3] [4]. The compound exhibits a highly viscous consistency and is characterized by its hygroscopic nature, readily absorbing moisture from the surrounding atmosphere [4] [5]. In its pure form, antimony pentafluoride presents as a transparent, viscous liquid that fumes in ambient air due to its reaction with atmospheric moisture [7] [12]. The compound's appearance can be described as a shiny, oily substance with a pungent odor characteristic of fluorinated compounds [4] [19].
The thermal transition points of antimony pentafluoride have been extensively documented through various research studies. The melting point of antimony pentafluoride is consistently reported as 7.0°C to 8.3°C, with most authoritative sources converging on 8.3°C [3] [4] [5]. The boiling point exhibits slight variation in the literature, ranging from 141°C to 149.5°C, with the most frequently cited value being 149.4°C at standard atmospheric pressure [4] [6] [8]. These thermal properties reflect the compound's relatively low volatility compared to other pentafluoride compounds of lighter elements in the same group [1] [22].
Property | Value | Reference Conditions |
---|---|---|
Melting Point | 8.3°C | Standard atmospheric pressure [5] [8] |
Boiling Point | 149.4°C | 760 mmHg [4] [9] |
Flash Point | 149.5°C | Standard conditions [4] |
Antimony pentafluoride demonstrates remarkably high density values, reflecting its heavy molecular composition. The density at 25°C is reported as 2.993 g/mL, making it approximately three times denser than water [4] [8] [9]. Temperature-dependent density measurements indicate variations with thermal conditions, with specific gravity values of 3.097 at 78.44°F reported in environmental databases [3]. The compound's viscosity characteristics contribute to its classification as a highly viscous liquid, though specific quantitative viscosity measurements are limited in the available literature [1] [7] [14].
The vapor pressure behavior of antimony pentafluoride follows predictable patterns based on temperature relationships. At 25°C, the vapor pressure is measured at 10 mmHg, indicating moderate volatility at room temperature conditions [4] [9] [19]. The vapor density relative to air is 2.2, confirming that antimony pentafluoride vapors are significantly heavier than air and will tend to accumulate in lower areas [4] [19]. Comprehensive vapor pressure studies have been conducted across temperature ranges from 233 K to 293 K, revealing exponential relationships between temperature and vapor pressure that are characteristic of liquid-vapor equilibrium systems [11].
Temperature (°C) | Vapor Pressure (mmHg) | Vapor Density (vs air) |
---|---|---|
25 | 10 [4] [9] | 2.2 [4] [19] |
142 | 753 mbar [19] | - |
Antimony pentafluoride exhibits exceptionally strong Lewis acidity, ranking among the most powerful Lewis acids known in chemistry [1] [15] [17]. The compound's Lewis acidity originates from the antimony center's ability to accept electron pairs through its vacant orbitals, particularly the sigma-star antibonding orbitals [27]. Research has demonstrated that antimony pentafluoride is exceptionally reactive toward fluoride ion sources, forming the highly stable hexafluoroantimonate anion with a fluoride ion affinity significantly exceeding that of conventional Lewis acids [17] [27]. The compound's Lewis acidity is approximately 1000 times stronger than pure sulfuric acid, placing it firmly in the superacid category [15] [25].
The mechanism of Lewis acidity in antimony pentafluoride involves both donor-acceptor orbital interactions and electrostatic contributions [27]. The compound readily forms stable adducts with fluoride ions according to the equilibrium: antimony pentafluoride + fluoride ion → hexafluoroantimonate ion [17] [24]. This exceptional affinity for fluoride ions enables antimony pentafluoride to function as a key component in superacid systems, particularly when combined with hydrogen fluoride to form fluoroantimonic acid [24] [25].
Antimony pentafluoride functions as a strong oxidizing agent, capable of oxidizing various organic and inorganic substances [1] [17] [18]. The compound's oxidizing power is dramatically enhanced when combined with fluorine gas, enabling reactions that would otherwise be thermodynamically unfavorable [1] [17]. A particularly notable example is the oxidation of molecular oxygen in the presence of fluorine, producing the unusual dioxygen cation according to the stoichiometry: 2 antimony pentafluoride + fluorine + 2 oxygen → 2 dioxygen hexafluoroantimonate [1] [17].
The oxidizing properties extend to reactions with elemental phosphorus, which burns spontaneously upon contact with antimony pentafluoride [1] [29]. This reactivity demonstrates the compound's ability to initiate combustion processes with reducing agents and highlights its potential as a fluorinating agent in synthetic chemistry applications [4] [17].
Antimony pentafluoride exhibits diverse reactivity patterns that reflect its multiple roles as a Lewis acid, oxidizing agent, and fluorinating reagent [1] [17]. The compound reacts vigorously with water, undergoing hydrolysis to produce hydrogen fluoride gas and antimony oxide compounds [3] [18] [19]. This hydrolysis reaction is highly exothermic and can lead to explosive conditions when the compound is confined in the presence of moisture [18] [19].
The reactivity with metals varies depending on the specific metal involved, with some metals producing flammable hydrogen gas upon contact [18]. Organic compounds generally undergo fluorination or Lewis acid-catalyzed transformations when exposed to antimony pentafluoride [15] [17]. The compound's ability to protonate hydrocarbons, including methane, demonstrates its extreme acidity and unique reactivity profile compared to conventional acids [25] [30].
Antimony pentafluoride demonstrates good chemical stability under anhydrous conditions and appropriate storage parameters [19]. The compound remains stable at normal temperatures and pressures when properly isolated from moisture and incompatible materials [19]. However, stability is compromised upon exposure to water vapor, leading to hydrolysis reactions that generate hydrogen fluoride [18] [19].
Thermal stability studies indicate that antimony pentafluoride maintains its integrity up to its boiling point, with decomposition occurring at elevated temperatures to produce antimony oxides and hydrogen fluoride [18] [19]. The compound's stability is enhanced when stored under inert atmospheres and at temperatures below 30°C [4] [19]. Long-term storage requires careful exclusion of moisture and air to prevent gradual hydrolysis and formation of solid hydrolysis products [29].
In the gas phase, antimony pentafluoride adopts a trigonal bipyramidal structure with D₃ₕ point group symmetry [1] [2] [3]. This monomeric structure represents the simplest form of the molecule, where the central antimony atom is surrounded by five fluorine atoms arranged in the characteristic trigonal bipyramidal geometry. The structure consists of three equatorial fluorine atoms forming a trigonal plane around the antimony center, with two axial fluorine atoms positioned above and below this plane [4] [1].
Raman spectroscopic studies of the gaseous phase as a function of temperature have provided clear evidence for this trigonal bipyramidal shape of the monomeric species [5] [6]. The gas phase Raman spectrum shows the dissociation of polymeric species at elevated temperatures, confirming the monomeric trigonal bipyramidal structure under these conditions [5]. This structural assignment is consistent with valence shell electron pair repulsion theory predictions for a five-coordinate species with no lone pairs on the central atom [1] [2].
The liquid structure of antimony pentafluoride exhibits significantly greater complexity compared to the gas phase. Neutron and high-energy X-ray diffraction studies have revealed that the liquid contains polymers with the formula [SbF₄(μ-F)₂]ₙ, where each antimony center achieves octahedral coordination through fluorine bridging [7] [8] [9]. In this polymeric arrangement, each antimony atom is surrounded by six fluorine atoms: four at non-bridging distances of 1.86 ± 0.03 Å and two bridging fluorines at distances of 2.03 ± 0.06 Å [7] [8] [9].
The structural investigation has shown that the liquid is comprised of chains of cis-linked tetrameric building blocks [7] [9]. X-ray data reveal additional antimony-antimony contacts at 3.93 ± 0.03 Å, which support the polymeric nature of the liquid structure [7] [9]. The diffraction data were successfully fitted to models including isolated tetramers and cis-linked chains, with the cis-linked chain model being favored when considered alongside nuclear magnetic resonance measurements [7] [9].
Antimony pentafluoride crystallizes as a tetrameric structure with the formula [SbF₄(μ-F)]₄ in the solid state [1] [2] [10] [11]. This tetrameric arrangement achieves octahedral coordination around each antimony center through cis-fluorine bridging [10] [11]. The solid state structure differs fundamentally from both the gas phase monomeric and liquid phase polymeric forms, representing an intermediate degree of association.
In the tetrameric structure, the antimony-fluorine bonds within the eight-membered Sb₄F₄ ring measure 2.02 Å, while the remaining fluoride ligands radiating from the four antimony centers are significantly shorter at 1.82 Å [1] [2] [3]. This difference in bond lengths reflects the distinct electronic environments of bridging versus terminal fluorine atoms. The tetrameric structure contains two different Sb-F-Sb bond angles of 170° and 141° [10] [11], indicating the geometric constraints imposed by the cyclic arrangement.
The bond lengths and angles in antimony pentafluoride vary significantly depending on the phase and structural arrangement. In the liquid phase, neutron diffraction measurements have precisely determined the antimony-fluorine distances: non-bridging Sb-F bonds measure 1.86 ± 0.03 Å, while bridging Sb-F bonds are longer at 2.03 ± 0.06 Å [7] [9]. This difference reflects the weaker bonding character of bridging fluorine atoms compared to terminal fluorines.
The solid state tetrameric structure exhibits distinct bond length patterns. Bridging Sb-F bonds within the Sb₄F₄ ring measure 2.02 Å, consistent with the liquid phase bridging distances, while terminal Sb-F bonds are significantly shorter at 1.82 Å [1] [2] [3]. The tetrameric structure also displays characteristic bond angles, with Sb-F-Sb bridging angles of 170° and 141° [10] [11], reflecting the geometric requirements of the eight-membered ring system.
Antimony pentafluoride exhibits unique structural behavior when compared to other Group 15 pentafluorides. Phosphorus pentafluoride and arsenic pentafluoride remain monomeric in both solid and liquid states [1] [2] [12] [13], probably due to the smaller sizes of the central atoms, which limits their coordination number [1] [2]. This monomeric behavior contrasts sharply with the polymeric and tetrameric structures adopted by antimony pentafluoride in condensed phases.
The trend in Lewis acidity among Group 15 pentafluorides shows antimony pentafluoride as the strongest Lewis acid in the series [14] [15]. Computational studies reveal that antimony pentafluoride has a fluoride ion affinity of −120.3 kcal mol⁻¹, representing a 28.7 kcal mol⁻¹ increase in magnitude compared to phosphorus pentafluoride (−91.6 kcal mol⁻¹) [14]. This enhanced Lewis acidity contributes to the tendency of antimony pentafluoride to form extended structures through fluorine bridging.
Bismuth pentafluoride adopts a polymeric structure similar to antimony pentafluoride but with trans-fluorine bridging rather than cis-bridging [1] [2] . The structural differences among Group 15 pentafluorides reflect the balance between steric effects, Lewis acidity, and the availability of d-orbitals for expanded coordination [14] [17].
When compared to other antimony compounds, antimony pentafluoride demonstrates exceptional structural complexity and Lewis acidity. Antimony trifluoride exhibits different structural patterns, typically forming simpler molecular or ionic structures without the extensive fluorine bridging characteristic of the pentafluoride [18]. The oxidation state difference between trivalent and pentavalent antimony significantly affects both toxicity and structural behavior, with pentavalent antimony generally being less toxic but more structurally complex [18].
Antimony pentachloride provides an interesting comparison, as it serves as a precursor for antimony pentafluoride synthesis through reaction with hydrogen fluoride [1] [2] [19]. However, the chloride analog does not exhibit the same degree of association in condensed phases, reflecting the unique properties of fluorine as a bridging ligand. The strong electronegativity and small size of fluorine atoms enable the formation of stable bridging interactions that are less favorable with larger halides.
The comparison extends to mixed halide antimony compounds and antimony oxides, where different coordination environments and bridging patterns emerge [18] [20]. These structural variations highlight the specific role of fluorine in enabling the unique polymeric and tetrameric structures observed in antimony pentafluoride.
Fluorine-19 nuclear magnetic resonance spectroscopy has proven instrumental in elucidating the structural complexity of antimony pentafluoride across different phases and concentrations [21] [22] [23]. The ¹⁹F nuclear magnetic resonance spectrum of liquid antimony pentafluoride displays three peaks with relative areas of 1:1:2:1:2, which supports the cis-fluorine bridged polymeric structure [SbF₄(μ-F)₂]ₙ [22]. This spectral pattern reflects the different chemical environments of fluorine atoms in the polymeric chain.
The fine structure observed in the ¹⁹F nuclear magnetic resonance spectrum of antimony pentafluoride in various inert solvents can only be explained by considering magnetic nonequivalence effects [22]. When antimony pentafluoride is diluted with inert solvents such as Freon-114, perfluorocyclobutane, or arsenic pentafluoride, the resolution in the fluorine spectrum increases markedly, presumably due to decreased polymer chain length and reduced viscosity [22].
Nuclear magnetic resonance studies have also revealed the formation of higher polyanions such as Sb₃F₁₆⁻ and Sb₄F₂₁⁻ anions, which possess cis-fluorine bridged structures [21] [22]. These complex anions demonstrate the versatility of antimony pentafluoride in forming extended fluorine-bridged networks under appropriate conditions.
Vibrational spectroscopy has provided crucial insights into the molecular structure and bonding in antimony pentafluoride across different phases. The vibrational spectrum of monomeric antimony pentafluoride can be acceptably assigned based on a D₃ₕ symmetry model [24]. Five fundamental vibrational modes have been identified and assigned for the monomeric gas phase structure [25].
Raman spectroscopic investigations of the gaseous phase as a function of temperature clearly demonstrate the dissociation of polymeric species [5] [6]. The gas phase Raman spectrum provides evidence for the trigonal bipyramidal shape of the monomeric species [5] [6]. Under conditions where the Raman spectrum shows no evidence for monomer presence, the infrared spectrum closely resembles that of the liquid phase, supporting the polymeric nature of condensed phase structures [5].
Infrared spectroscopy has been particularly valuable for characterizing antimony pentafluoride complexes and adducts. Vibrational spectra of antimony pentafluoride-sulfur dioxide complexes show characteristic features indicative of Lewis acid-base interactions [26] [27]. The vibrational spectra of bismuth pentafluoride-antimony pentafluoride adducts reveal the presence of both antimony pentafluoride and bismuth pentafluoride units joined by cis-bridged fluorine atoms [28].
Mass spectrometry has provided direct evidence for the aggregation behavior of antimony pentafluoride in the gas phase. Mass spectrometric studies have revealed evidence of dimers in antimony pentafluoride vapor [29], indicating that association occurs even at reduced pressures where monomeric behavior might be expected.
Molecular-beam mass spectra of antimony pentafluoride show fragment ions attributable to the parent compound as well as various associated pentafluoride clusters [28]. When antimony pentafluoride forms adducts with bismuth pentafluoride, the mass spectra display fragments including BiF₅(SbF₅)₃ clusters [28], demonstrating the formation of mixed metal pentafluoride assemblies.
Corrosive;Irritant;Environmental Hazard